REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C[Mg]Br.[O:13]1[CH:20]([CH3:21])[CH:14]1[C:15]([O:17]CC)=[O:16].Cl>ClCCl.C(OCC)C>[OH:13][CH:14]([CH:20]([C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1)[CH3:21])[C:15]([OH:17])=[O:16]
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Name
|
|
Quantity
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5.86 g
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Type
|
reactant
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Smiles
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N1C=CC2=CC=CC=C12
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C[Mg]Br
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
6.51 g
|
Type
|
reactant
|
Smiles
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O1C(C(=O)OCC)C1C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
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reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 45 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After the dropwise addition
|
Type
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TEMPERATURE
|
Details
|
Under cooling at −10° C.
|
Type
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STIRRING
|
Details
|
The mixture was stirred for 1 hour at −10 ° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (50 ml)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved
|
Type
|
ADDITION
|
Details
|
by adding ethanol (56 ml) and water (24 ml)
|
Type
|
ADDITION
|
Details
|
To the solution was added 1 N aqueous solution of sodium hydroxide (50 ml) under ice cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 3.5 hours under ice cooling and 12 hours at room temperature
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
To the mixture was added 1 N aqueous solution of sodium hydroxide (25 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The ethanol was distilled off under reduced pressure, and aqueous layer
|
Type
|
WASH
|
Details
|
was washed twice with ethyl acetate (70 ml)
|
Type
|
ADDITION
|
Details
|
by adding conc. hydrochloric acid (10 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with ethyl acetate (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
ADDITION
|
Details
|
To the ethyl acetate layer was added activated carbon (1 g) and mixture
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from water
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)C(C)C1=CNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |